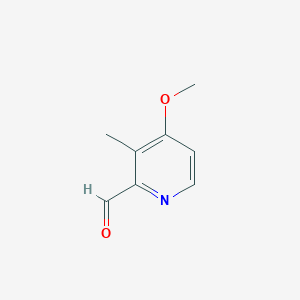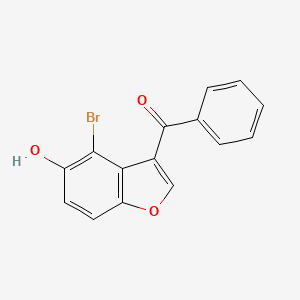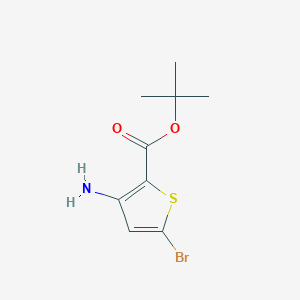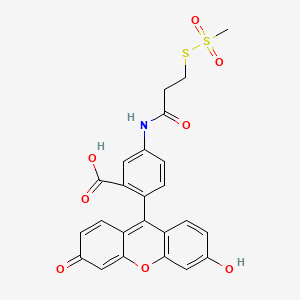
3,4-Dihydroxy-5-methoxybenzonitrile
描述
3,4-Dihydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
准备方法
3,4-Dihydroxy-5-methoxybenzonitrile can be synthesized through several methods:
From 4-hydroxy-3-methoxybenzonitrile: This method involves the demethylation of 4-hydroxy-3-methoxybenzonitrile using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.
From 3,4-dimethoxybenzonitrile: Another synthetic route involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) to achieve the desired product.
化学反应分析
3,4-Dihydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
科学研究应用
3,4-Dihydroxy-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases, owing to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments, where its chemical properties contribute to the desired color and stability of the final products.
作用机制
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as tyrosinase in melanin synthesis or cyclooxygenase in inflammation.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, influencing cellular responses.
相似化合物的比较
3,4-Dihydroxy-5-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxybenzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydroxy-3-methoxybenzonitrile: Lacks one hydroxyl group, which may reduce its antioxidant potential.
3,4-Dimethoxybenzonitrile: Lacks hydroxyl groups, which significantly alters its chemical and biological properties.
属性
IUPAC Name |
3,4-dihydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCUUAOQVYHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738276 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-13-0 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-one](/img/structure/B1661194.png)



![3-(4-Chlorophenyl)benzo[F]quinazoline](/img/structure/B1661202.png)
![N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1661203.png)
![tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate](/img/structure/B1661205.png)

